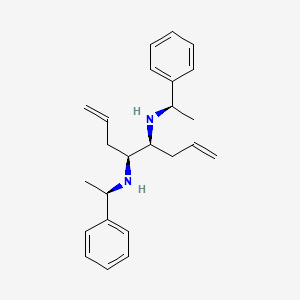
N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is a chiral diamine compound characterized by its unique structure, which includes two phenylethyl groups attached to a central octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine typically involves the reaction of 1-phenylethylamine with an appropriate octadiene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the amine groups are introduced to the octadiene backbone through a series of steps involving intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Applications De Recherche Scientifique
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine exerts its effects involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The compound can coordinate with metal centers, creating chiral environments that promote enantioselective reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1-phenylethyl)thiourea: Similar structure but contains a thiourea group instead of a diamine.
N,N’-Bis(1-phenylethyl)succinamide: Contains a succinamide group, offering different reactivity and applications.
N,N’-Bis(1-phenylethyl)phthalamic acid: Features a phthalamic acid moiety, used in different catalytic and synthetic contexts.
Uniqueness
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is unique due to its specific chiral structure and the presence of the octadiene backbone, which provides distinct reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in asymmetric synthesis and catalysis.
Propriétés
IUPAC Name |
(4S,5S)-4-N,5-N-bis[(1R)-1-phenylethyl]octa-1,7-diene-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-5-13-23(25-19(3)21-15-9-7-10-16-21)24(14-6-2)26-20(4)22-17-11-8-12-18-22/h5-12,15-20,23-26H,1-2,13-14H2,3-4H3/t19-,20-,23+,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFBNIGZKFWRG-CHOVIJNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC=C)C(CC=C)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](CC=C)[C@H](CC=C)N[C@H](C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













